Compstatin 40

Overview

Description

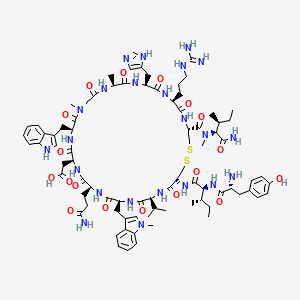

Compstatin Cp40 is a 40-residue cyclic peptide optimized for potent inhibition of the complement system, specifically targeting the central component C3. Discovered through iterative structure-activity relationship (SAR) studies, Cp40 exhibits enhanced binding affinity and stability compared to earlier analogs like Cp01 and Cp20. Its mechanism involves mimicking natural complement regulators by binding to C3 and preventing its cleavage into active fragments (C3a and C3b), thereby blocking downstream inflammatory and lytic pathways . Key structural modifications in Cp40 include:

Preparation Methods

AMY-101 is synthesized through a series of peptide coupling reactions. The synthetic route involves the formation of peptide bonds between amino acids, followed by cyclization to form the cyclic structure. The reaction conditions typically include the use of coupling reagents such as N,N’-diisopropylcarbodiimide and hydroxybenzotriazole, and the reactions are carried out in solvents like dimethylformamide . Industrial production methods involve large-scale peptide synthesis using automated peptide synthesizers, which allow for precise control over the reaction conditions and high yield of the desired product .

Chemical Reactions Analysis

Cyclization via Disulfide Bond Formation

Cp40 is a cyclic 14-amino acid peptide stabilized by an intramolecular disulfide bond between cysteine residues at positions 3 and 13 (Cys³ and Cys¹³). This cyclization occurs during solid-phase peptide synthesis (SPPS) through oxidation of the thiol groups under controlled conditions (e.g., iodine or DMSO treatment) . The disulfide bond is critical for maintaining the peptide’s bioactive conformation, enabling high-affinity binding to complement C3/C3b .

| Reaction | Conditions | Impact on Activity |

|---|---|---|

| Cys³–Cys¹³ oxidation | Iodine/DMSO in SPPS | Stabilizes cyclic structure; essential for target binding |

N-Methylation and Backbone Modifications

N-methylation at position 9 (Sar⁹, sarcosine) enhances Cp40’s rigidity and reduces entropic penalty during C3 binding . This modification is introduced during SPPS using N-methylated glycine derivatives. Additionally, methylation of tryptophan at position 5 (1Me-Trp⁵) improves hydrophobic interactions with C3b by shielding structural water molecules near Thr391/Asn390 .

PEGylation for Pharmacokinetic Optimization

To extend plasma half-life, Cp40 is PEGylated via NHS ester chemistry. PEG (40 kDa) is conjugated to either the N-terminal amine (D-Tyr¹) or a C-terminal lysine residue added during synthesis . PEGylation reduces renal clearance and improves solubility (>270 mg/mL in PBS) .

Amino Acid Substitutions and SAR Studies

Structure-activity relationship (SAR) studies identified key residues for binding:

- D-Tyr¹ : Substitution with D-Ala or L-Tyr reduces affinity 3.6-fold due to disrupted hydrophobic interactions .

- Arg¹² : Despite no direct C3b contact, mutagenesis reduces activity, suggesting intramolecular stabilization .

- Trp⁸ : Critical for π-stacking with C3b’s hydrophobic pocket .

| Substitution | Affinity Change | Key Interaction |

|---|---|---|

| D-Tyr¹ → D-Ala¹ | 3.6-fold ↓ | Loss of hydrophobic pocket engagement |

| Arg¹² → Ala¹² | >10-fold ↓ | Disrupted intramolecular H-bond network |

Degradation and Stability

| Stability Factor | Mechanism | Half-Life Extension |

|---|---|---|

| Cyclic backbone | Resistance to exopeptidases | Baseline t<sub>1/2</sub>: ~44 hours |

| PEGylation | Reduced renal filtration | Extended t<sub>1/2</sub>: ~210 hours |

Comparative Analysis of Derivatives

Derivatives like Cp40-KK (lysine-extended) and mPEG(3k)-Cp40 show enhanced solubility and pharmacokinetics:

| Derivative | C<sub>max</sub> (μM) | t<sub>1/2</sub> (h) | AUC<sub>0–120h</sub> (μM·h) |

|---|---|---|---|

| Cp40 | 5.9 | 44.5 | 225 |

| mPEG(3k)-Cp40 | 10.0 | 59.2 | 592 |

| Cp40-KK | 11.1 | 210.0 | 293 |

Data adapted from pharmacokinetic studies in non-human primates .

Scientific Research Applications

Autoimmune Disorders

Cp40 has shown promise in treating autoimmune conditions by inhibiting complement-mediated damage. In studies involving autoimmune hemolytic anemia (AIHA), Cp40 effectively prevented complement-mediated hemolysis of red blood cells opsonized with patient sera. This suggests that Cp40 could serve as a therapeutic agent in managing AIHA and similar disorders .

Transplantation

In kidney transplantation models, Cp40 has been demonstrated to prolong allograft survival by preventing acute antibody-mediated rejection. It reduces C3 deposition on graft tissues and attenuates immune cell activation. These findings indicate its potential as a therapeutic strategy to enhance transplant outcomes in sensitized patients .

Periodontal Disease

Recent research has explored the application of Cp40 in periodontal disease management. Due to its ability to modulate inflammatory responses, Cp40 may help reduce tissue destruction associated with periodontitis by inhibiting complement activation at the site of inflammation .

Acute Respiratory Distress Syndrome (ARDS)

This compound is currently being investigated for its efficacy in ARDS, particularly in the context of COVID-19. By targeting complement activation, it may mitigate lung injury and improve clinical outcomes in affected patients .

Case Study: Autoimmune Hemolytic Anemia

In a controlled study involving patients with AIHA, Cp40 was administered to evaluate its effects on complement deposition and red blood cell survival. Results indicated significant inhibition of C3b deposition on red blood cells and reduced hemolysis compared to control treatments . This study highlights Cp40's potential as a targeted therapy for managing autoimmune hemolytic conditions.

Case Study: Kidney Transplantation

A non-human primate model demonstrated that repeated dosing of Cp40 could achieve sustained C3 inhibition, leading to improved graft survival rates in sensitized recipients. The study reported reduced immune cell activation and prolonged allograft function, suggesting that Cp40 could be an effective adjunct therapy in transplantation protocols .

Summary Table of Applications

| Application Area | Mechanism of Action | Key Findings |

|---|---|---|

| Autoimmune Disorders | Inhibits complement-mediated damage | Effective in preventing hemolysis in AIHA models |

| Transplantation | Prevents acute antibody-mediated rejection | Prolongs allograft survival in sensitized models |

| Periodontal Disease | Modulates inflammatory responses | Potential to reduce tissue destruction |

| Acute Respiratory Distress Syndrome | Mitigates lung injury through complement inhibition | Under investigation for COVID-19-related ARDS |

Mechanism of Action

AMY-101 exerts its effects by inhibiting the central complement component C3. This inhibition prevents the activation of the complement cascade, which is a key part of the immune response. By blocking C3, AMY-101 reduces inflammation and prevents tissue damage caused by excessive complement activation . The molecular targets of AMY-101 include the C3 protein and its activation products, such as C3a and C3b .

Comparison with Similar Compounds

Comparative Analysis with Key Compstatin Analogues

Structural and Functional Comparisons

Table 1: Key Structural Modifications and Inhibitory Activity

| Analog | Key Modifications | IC50 (nM)* | Binding Affinity (KD, nM) | Reductive Stability | Species Specificity |

|---|---|---|---|---|---|

| Cp01 | Original disulfide bridge | 2240 | 1200 | Low | Broad (human, NHP, murine) |

| Cp20 | Acetylation, Val4→Trp | 360 | 300 | Moderate | Human, NHP |

| Cp40 | D-Tyr1, (1Me)Trp5, thioether bridge | 5.2 | 0.5 | High | Human, NHP |

| Peptide 5 | Thioether bridge (Cys→Cth) | 11.4 | 1.2 | High | Human, NHP |

*IC50 values from complement activation inhibition assays .

Key Findings:

Binding Affinity and Potency :

- Cp40’s KD (0.5 nM) is 2400-fold lower than Cp01 (1200 nM), attributed to D-Tyr1 and (1Me)Trp5, which stabilize a pre-bound conformation and strengthen hydrogen bonding with C3 .

- Cp20’s Val4→Trp substitution improves hydrophobic packing, but Cp40’s additional modifications further enhance potency by 70-fold over Cp20 .

Species Specificity :

- Cp40’s human/NHP specificity arises from optimized residues (e.g., D-Tyr1) that clash with murine C3b’s binding site, unlike Cp01, which retains partial murine activity .

Reductive Stability :

- The thioether bridge in Cp40 prevents disulfide reduction by plasma thioredoxin, critical in sepsis models. In contrast, Cp01 and Cp20 lose activity under reductive conditions .

Mechanistic Insights from Computational Studies

Molecular dynamics simulations reveal:

- Pre-bound Conformation : Cp40 naturally adopts a receptor-ready conformation in solution, reducing entropic cost during binding. Earlier analogs (e.g., Cp01) require conformational rearrangement .

- Hydrogen Bond Network : Cp40 forms 6–8 stable hydrogen bonds with C3, compared to 3–4 in Cp20, explaining its higher affinity .

Functional Efficacy in Disease Models

- Phagocytosis Inhibition: Cp40 reduces monocyte phagocytosis of S.

- Therapeutic Scope : Cp40’s stability and potency make it viable in pathologies with reductive stress (e.g., sepsis), whereas Cp01 and Cp20 are less effective .

Biological Activity

Compstatin 40 (Cp40) is a second-generation analog of the original compstatin peptide, designed to inhibit complement activation by targeting the central component C3. This cyclic peptide, consisting of 14 amino acids, has shown significant promise in various therapeutic applications, particularly in conditions characterized by complement dysregulation, such as C3 glomerulopathy (C3G) and autoimmune hemolytic anemia (AIHA). This article reviews the biological activity of Cp40, detailing its mechanisms of action, efficacy in clinical studies, and potential applications.

Cp40 operates by binding selectively to C3 and C3b, thereby preventing their conversion into active components that mediate complement activation. The binding affinity of Cp40 for human C3 is approximately 6,000 times greater than that of its predecessor compstatin, which enhances its inhibitory potency and extends its in vivo half-life to about 12 hours after a single intravenous injection .

The structural studies indicate that Cp40 binds to the MG4/MG5 region of C3, inhibiting the formation of C3 convertases and preventing the downstream effects of complement activation such as opsonization and membrane attack complex (MAC) formation . This mechanism is crucial in diseases where uncontrolled complement activation leads to tissue damage.

C3 Glomerulopathy

C3G encompasses a spectrum of rare renal diseases caused by dysregulation of the alternative complement pathway. In vitro studies demonstrated that Cp40 effectively inhibits complement-mediated lysis of sheep erythrocytes in sera from C3G patients. It also prevents dysregulation caused by patient-derived autoantibodies targeting C3 and C5 convertases .

Table 1: In Vitro Efficacy of Cp40 in C3G Models

| Study | Assay Type | Outcome |

|---|---|---|

| Qu et al. (2015) | Hemolytic assay | Prevented lysis in patient sera |

| Maekawa et al. (2014) | Complement activation assay | Inhibited dysregulation induced by autoantibodies |

| Risitano et al. (2014) | Cell lysis assay | Reduced complement-mediated cell damage |

Autoimmune Hemolytic Anemia

In AIHA models, Cp40 has been shown to prevent C3b deposition on red blood cells opsonized with sera from patients with positive direct antiglobulin tests (DAT). This suggests its potential to block both extra- and intravascular hemolysis .

Table 2: Effects of Cp40 in AIHA Studies

| Study | Assay Type | Outcome |

|---|---|---|

| Recent Study (2020) | RBC opsonization assay | Prevented MAC formation |

| Comparative Study | In vivo model | Reduced hemolysis rates |

Structural Insights and Development

Recent structure-activity relationship (SAR) studies have elucidated key determinants for Cp40's binding affinity and selectivity. The incorporation of specific amino acid modifications has further enhanced its solubility and binding characteristics . For instance, PEGylation strategies have been employed to improve plasma residence time while maintaining inhibitory activity against complement pathways.

Case Studies and Clinical Applications

Cp40 has undergone evaluation in several clinical contexts:

- Kidney Transplantation : In non-human primate models, Cp40 demonstrated a capacity to prevent acute antibody-mediated rejection by reducing C3 deposition on grafts and attenuating immune cell activation .

- Chronic Dosing Regimens : Studies have shown that repeated subcutaneous dosing can achieve sustained pharmacological effects, indicating its feasibility for chronic treatment applications .

Properties

IUPAC Name |

2-[(4R,7S,10S,13S,19S,22S,25S,28S,31S,34R)-34-[[(2S,3S)-2-[[(2R)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-4-[[(2S,3S)-1-amino-3-methyl-1-oxopentan-2-yl]-methylcarbamoyl]-25-(3-amino-3-oxopropyl)-7-(3-carbamimidamidopropyl)-10-(1H-imidazol-5-ylmethyl)-19-(1H-indol-3-ylmethyl)-13,17-dimethyl-28-[(1-methylindol-3-yl)methyl]-6,9,12,15,18,21,24,27,30,33-decaoxo-31-propan-2-yl-1,2-dithia-5,8,11,14,17,20,23,26,29,32-decazacyclopentatriacont-22-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C83H117N23O18S2/c1-11-43(5)68(103-72(114)53(84)30-46-23-25-50(107)26-24-46)80(122)100-61-39-125-126-40-62(82(124)106(10)69(70(86)112)44(6)12-2)101-73(115)55(21-17-29-90-83(87)88)94-76(118)58(33-49-36-89-41-92-49)96-71(113)45(7)93-65(109)38-105(9)81(123)60(31-47-35-91-54-20-15-13-18-51(47)54)99-77(119)59(34-66(110)111)97-74(116)56(27-28-64(85)108)95-75(117)57(98-79(121)67(42(3)4)102-78(61)120)32-48-37-104(8)63-22-16-14-19-52(48)63/h13-16,18-20,22-26,35-37,41-45,53,55-62,67-69,91,107H,11-12,17,21,27-34,38-40,84H2,1-10H3,(H2,85,108)(H2,86,112)(H,89,92)(H,93,109)(H,94,118)(H,95,117)(H,96,113)(H,97,116)(H,98,121)(H,99,119)(H,100,122)(H,101,115)(H,102,120)(H,103,114)(H,110,111)(H4,87,88,90)/t43-,44-,45-,53+,55-,56-,57-,58-,59-,60-,61-,62-,67-,68-,69-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUSGYEMSJUFFHT-UWABRSFTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC1CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)CN(C(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)C(C)C)CC2=CN(C3=CC=CC=C32)C)CCC(=O)N)CC(=O)O)CC4=CNC5=CC=CC=C54)C)C)CC6=CN=CN6)CCCNC(=N)N)C(=O)N(C)C(C(C)CC)C(=O)N)NC(=O)C(CC7=CC=C(C=C7)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@H]1CSSC[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)CN(C(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC1=O)C(C)C)CC2=CN(C3=CC=CC=C32)C)CCC(=O)N)CC(=O)O)CC4=CNC5=CC=CC=C54)C)C)CC6=CN=CN6)CCCNC(=N)N)C(=O)N(C)[C@@H]([C@@H](C)CC)C(=O)N)NC(=O)[C@@H](CC7=CC=C(C=C7)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C83H117N23O18S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1789.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1427001-89-5 | |

| Record name | AMY-101 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1427001895 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AMY-101 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4Z4DFR9BX7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.